4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both a pyrazole and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a suitable amine in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives .
Scientific Research Applications
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-methyl-1H-pyrazol-4-yl)pyridine
- 1-methyl-4-pyrazole boronic acid pinacol ester
- Hydrazine-coupled pyrazole derivatives
Uniqueness
4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of reactions and interactions compared to simpler pyrazole derivatives .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C9H13N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h2,6-7,10H,3-5H2,1H3 |
InChI Key |
RQOFWKNLJBPFRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.